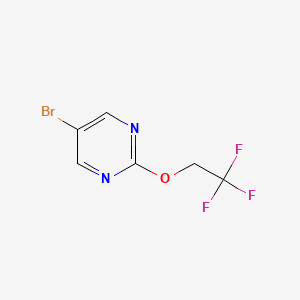

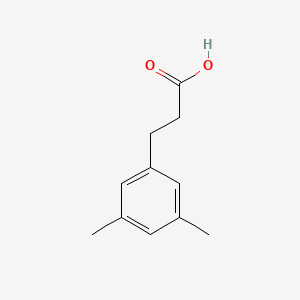

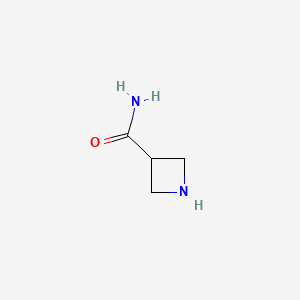

![molecular formula C11H23N3O4S B1289511 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine CAS No. 917562-08-4](/img/structure/B1289511.png)

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Übersicht

Beschreibung

The compound 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various functional groups. In one study, 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides were synthesized through nucleophilic 1,2-addition with different organometallic reagents, resulting in highly diastereomerically enriched adducts . X-ray crystallography confirmed the structures of the synthesized compounds and indicated different mechanisms depending on the organometallic reagent used. The study also explored differential deprotection of the N-Boc and tert-butanesulfinamides, identifying and characterizing dehydration byproducts. To avoid byproduct formation during acidic deprotection, the N-tert-butanesulfinamide group was converted to the corresponding N-tert-butanesulfonamide, which allowed for clean orthogonal deprotection .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, X-ray crystallography revealed that the piperazine ring adopts a chair conformation, and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural details are important for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For instance, the synthesis of anti-malarial piperazine derivatives involved the formation of compounds with different substituents at the piperazinyl nitrogens . The study reported the crystal structures of active and non-active derivatives, highlighting the importance of specific functional groups and molecular conformations for biological activity. The presence of intermolecular hydrogen bonds and other interactions such as C-H-π and C-H-O were also noted, which could influence the compound's reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the Boc (tert-butoxycarbonyl) group, can significantly alter these properties. The studies did not provide explicit details on these properties, but the methodologies used, such as NMR, MS, and IR techniques, are standard for characterizing such properties . The crystallographic data also provides insights into the compound's solid-state properties, such as unit cell parameters and crystal class .

Wissenschaftliche Forschungsanwendungen

Chemokine CCR5 Antagonists

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine derivatives are recognized for their role in the development of chemokine CCR5 antagonists. These compounds, characterized by the presence of sulfonyl groups and a cyclic amine structure, have shown potential in treating conditions like HIV infection, autoimmune diseases, and inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

Ligands for Melanocortin Receptors

The compound plays a role in creating ligands for melanocortin receptors, particularly the MC4R. These ligands are developed by synthesizing and structurally characterizing piperazine analogs, highlighting the compound's contribution to advancements in molecular pharmacology (Journal of Medicinal Chemistry, 2004).

Adenosine A2B Receptor Antagonists

1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, derived from this compound, have been pivotal in the development and characterization of adenosine A2B receptor antagonists. These compounds have demonstrated subnanomolar affinity and high selectivity, marking their significance in receptor-specific pharmacological applications (Journal of Medicinal Chemistry, 2009).

Antibacterial Agents

The compound has been used in synthesizing derivatives that exhibit notable antibacterial activities. This indicates its potential in contributing to the development of new antibacterial agents and enriching the field of antimicrobial research (Chinese Journal of Synthetic Chemistry, 2014).

Anti-Malarial Agents

Selected derivatives of this compound have shown anti-malarial activity. Their molecular structure and the presence of specific substituents have been linked to their efficacy, contributing to the exploration of novel anti-malarial compounds (Publication Journal Name, 2009).

Safety and Hazards

The safety information for “4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

- It can also interact with off-target residues like tyrosine, lysine, histidine, and the protein N-terminal amino group .

- By selectively inhibiting S1P, AEBSF helps characterize downstream effects of SREBP inhibition on cholesterol regulation .

Mode of Action

Biochemical Pathways

Action Environment

Biochemische Analyse

Biochemical Properties

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins . This inhibition is crucial in regulating proteolytic activity in various biological processes. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby influencing cellular communication and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Moreover, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as serine proteases, and inhibits their activity by forming stable enzyme-inhibitor complexes . This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby regulating biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . For instance, the compound can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of specific amino acids and their derivatives . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the distribution of this compound can influence its accumulation in certain tissues, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . This subcellular localization is essential for understanding how this compound exerts its effects at the molecular level.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-5-7-14(8-6-13)19(16,17)9-4-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGBCXLSTWQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592122 | |

| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917562-08-4 | |

| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)